molecular formula C12H6F3NO2 B6365354 5-(2,4,6-Trifluorophenyl)picolinic acid CAS No. 1261964-96-8

5-(2,4,6-Trifluorophenyl)picolinic acid

Cat. No.: B6365354
CAS No.: 1261964-96-8
M. Wt: 253.18 g/mol
InChI Key: SLMYSIZCPKLAHQ-UHFFFAOYSA-N
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Description

5-(2,4,6-Trifluorophenyl)picolinic acid is a chemical compound that belongs to the family of pyridine-carboxylic acids. It has the molecular formula C12H6F3NO2 and a molecular weight of 253.18 g/mol. This compound is characterized by the presence of a trifluorophenyl group attached to the picolinic acid structure, which imparts unique chemical properties.

Preparation Methods

The synthesis of 5-(2,4,6-Trifluorophenyl)picolinic acid typically involves several steps. One common method includes the reaction of 2,4,6-trifluorophenylboronic acid with picolinic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(2,4,6-Trifluorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2,4,6-Trifluorophenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trifluorophenyl)picolinic acid involves its interaction with specific molecular targets. One key target is zinc finger proteins, where the compound binds to these proteins and alters their structure, disrupting zinc binding and inhibiting their function . This mechanism is particularly relevant in the context of antiviral and immunomodulatory activities.

Comparison with Similar Compounds

5-(2,4,6-Trifluorophenyl)picolinic acid can be compared with other similar compounds, such as:

    2,4,6-Trifluorophenylboronic acid: This compound is used in similar synthetic applications, particularly in Suzuki-Miyaura coupling reactions.

    Picolinic acid: The parent compound of this compound, which lacks the trifluorophenyl group and has different chemical properties and applications.

The uniqueness of this compound lies in its trifluorophenyl group, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(2,4,6-trifluorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3NO2/c13-7-3-8(14)11(9(15)4-7)6-1-2-10(12(17)18)16-5-6/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMYSIZCPKLAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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